

The Biological Activity of (+)-Coclaurine Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Coclaurine hydrochloride

Cat. No.: B10829582

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of natural products, it has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of **(+)-Coclaurine hydrochloride**, with a focus on its interactions with key cellular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing the current understanding of this compound's pharmacological profile.

Core Biological Activities

(+)-Coclaurine hydrochloride exhibits a range of biological effects, primarily centered around its interactions with neurotransmitter receptors and its ability to modulate cellular signaling pathways. Key activities include its influence on the dopaminergic and cholinergic systems, as well as its impact on cancer cell sensitivity to chemotherapy.

Dopaminergic System Modulation

In vivo studies have demonstrated that **(+)-Coclaurine hydrochloride** interacts with the dopaminergic system in the brain. Administration of **(+)-Coclaurine hydrochloride** has been shown to block postsynaptic dopamine receptors in the mouse striatum, without affecting

presynaptic dopamine receptors[1][2]. This is evidenced by the observation that an intracerebroventricular injection of the compound leads to a significant increase in the level of homovanillic acid (HVA), a major dopamine metabolite, and a slight increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the mouse striatum[1][2]. This suggests an increase in dopamine turnover, a common consequence of postsynaptic dopamine receptor blockade.

Nicotinic Acetylcholine Receptor Antagonism

(+)-Coclaurine has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist[3][4]. This activity has been demonstrated in functional assays using *Xenopus* oocytes expressing human nAChR subtypes.

Sensitization of Non-Small Cell Lung Cancer (NSCLC) Cells to Cisplatin

Recent research has highlighted a significant role for coclaurine in cancer therapy, specifically in sensitizing non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin[5][6]. Coclaurine has been identified as a key molecule responsible for the EFHD2-inhibiting activity of *Stephania tetrandra*[5][6]. By inhibiting EFHD2, coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway[5][6]. This pathway is implicated in cisplatin resistance, and its inhibition by coclaurine leads to enhanced sensitivity of NSCLC cells to cisplatin-induced cytotoxicity[5][6].

Other Reported Activities

Beyond these core activities, (+)-Coclaurine has been associated with a variety of other potential therapeutic effects, including:

- Anti-aging activity[1][7]
- Neuroprotective effects
- Antimicrobial properties
- Antioxidative effects

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of (+)-Coclaurine and its hydrochloride salt.

Target/Assay	Parameter	Value	Cell Line/System	Notes
Cytotoxicity	IC50	0.95 mM	H1299 (NSCLC)	Low toxicity observed.
IC50	2 mM	A549 (NSCLC)	Low toxicity observed.	
Cisplatin Sensitization	IC50 (Cisplatin alone)	69.7 μ M	H1299 (NSCLC)	Coclaurine (200 μ M) enhances cisplatin sensitivity.
IC50 (Cisplatin + Coclaurine)	47.4 μ M	H1299 (NSCLC)		
IC50 (Cisplatin alone)	75.7 μ M	A549 (NSCLC)	Coclaurine (200 μ M) enhances cisplatin sensitivity.	
IC50 (Cisplatin + Coclaurine)	57.3 μ M	A549 (NSCLC)		
Anti-HIV Activity	EC50	0.8 μ g/mL	H9 cells	Inhibition of HIV replication.

Note: Further research is required to determine the K_i values for dopamine receptor binding and a more comprehensive set of EC50 values for various functional activities of (+)-Coclaurine hydrochloride.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activity of **(+)-Coclaurine hydrochloride**.

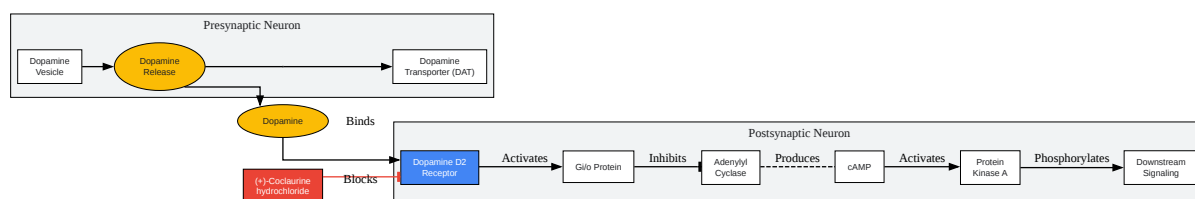


Figure 1: Postulated Mechanism of (+)-Coclaurine Hydrochloride on Dopamine D2 Receptor Signaling.

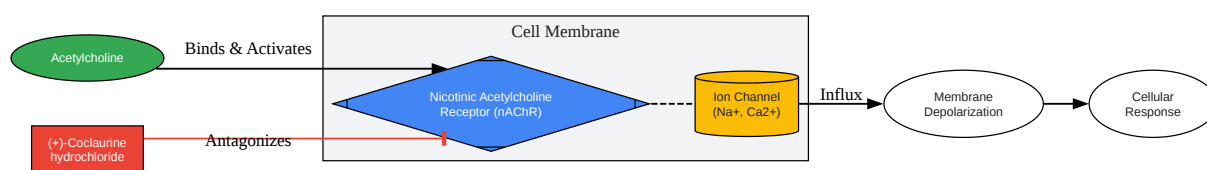


Figure 2: Antagonistic action of (+)-Coclaurine hydrochloride on nAChRs.

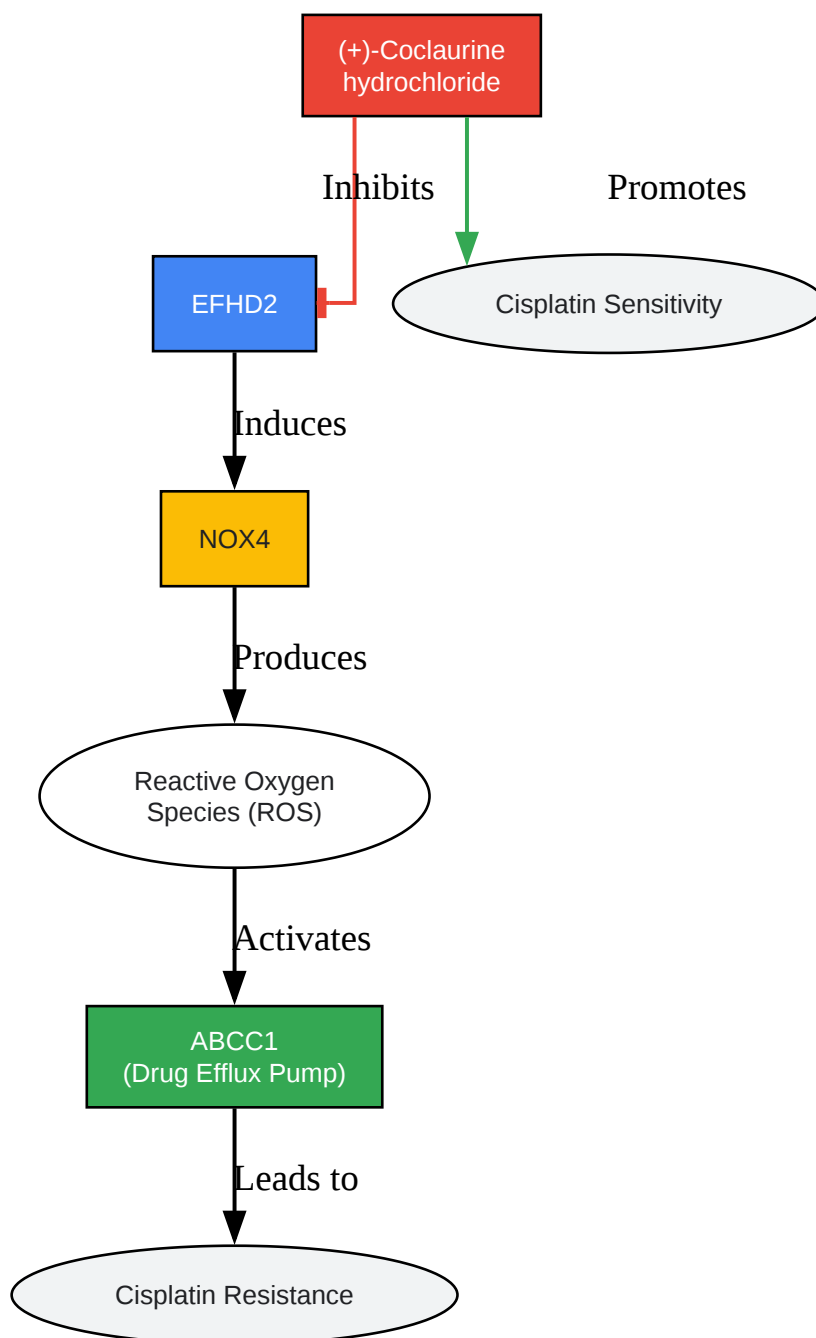


Figure 3: Coclaurine enhances cisplatin sensitivity via the EFHD2/NOX4/ABCC1 pathway.

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